molecular formula C6H3ClFN3 B1588024 6-Chloro-5-Fluorobenzotriazole CAS No. 99803-85-7

6-Chloro-5-Fluorobenzotriazole

Cat. No. B1588024
CAS RN: 99803-85-7
M. Wt: 171.56 g/mol
InChI Key: BGHCUTSZEKZIEP-UHFFFAOYSA-N
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Description

6-Chloro-5-Fluorobenzotriazole is a chemical compound with the molecular formula C6H3ClFN3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-Fluorobenzotriazole consists of a benzotriazole core with chlorine and fluorine substituents . The exact structural details, such as bond lengths and angles, were not found in the search results.


Physical And Chemical Properties Analysis

6-Chloro-5-Fluorobenzotriazole has a molecular weight of 171.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have developed novel derivatives of 6-amino-2-phenylbenzothiazoles, including compounds with fluoro substituents, to evaluate their antitumor potential. These derivatives have shown cytostatic activities against various malignant human cell lines such as cervical, breast, colon, and laryngeal carcinoma, demonstrating the chemical's utility in cancer research and potential therapeutic applications (Racané et al., 2006). Furthermore, fluorinated 2-arylbenzothiazoles have been highlighted for their potent and selective inhibitory activity against breast, lung, and colon cancer cell lines, underscoring the importance of fluorinated derivatives in the development of antitumor drugs (Wang et al., 2006).

Antifungal and Antibacterial Activities

A series of 7-Chloro-(6-fluorobenzothiazole)-2-amino(substituted) acetanilides synthesized for their antibacterial and antifungal properties showed promising results against various strains. Some of these compounds exhibited significant antifungal activity, indicating the potential for developing new antimicrobial agents based on 6-Chloro-5-Fluorobenzotriazole derivatives (Pattan et al., 2002).

Anticonvulsant and Neuroprotective Effects

Investigations into novel benzothiazole derivatives as potential anticonvulsant agents have identified compounds with significant activity in models of epilepsy and seizure, alongside low neurotoxicity. This research suggests that 6-Chloro-5-Fluorobenzotriazole and its derivatives could serve as a basis for developing new treatments for neurological disorders (Liu et al., 2016).

properties

IUPAC Name

5-chloro-6-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCUTSZEKZIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423352
Record name 6-Chloro-5-Fluorobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-Fluorobenzotriazole

CAS RN

99803-85-7
Record name 6-Chloro-5-Fluorobenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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